molecular formula C13H11BrClNO B2933352 (2-Amino-5-bromophenyl)(2-chlorophenyl)methanol CAS No. 89445-68-1

(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol

Cat. No.: B2933352
CAS No.: 89445-68-1
M. Wt: 312.59
InChI Key: ZUXDXWPXEXSRSL-UHFFFAOYSA-N
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Description

(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol is an organic compound with the molecular formula C13H9BrClNO It is a derivative of benzophenone, characterized by the presence of amino, bromine, and chlorine substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-bromophenyl)(2-chlorophenyl)methanol typically involves the reaction of 2-amino-5-bromobenzophenone with 2-chlorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: The amino, bromine, and chlorine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-5-bromophenyl)(2-chlorophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino, bromine, and chlorine substituents contribute to its reactivity and binding affinity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromophenyl)(2-chlorophenyl)methanone
  • 2-Amino-5-chlorophenyl)(phenyl)methanol
  • 2-Amino-5-bromophenyl)methanol

Uniqueness

(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol is unique due to the specific combination of amino, bromine, and chlorine substituents on the phenyl rings. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2-amino-5-bromophenyl)-(2-chlorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,13,17H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXDXWPXEXSRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)Br)N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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